Sulindac - 38194-50-2

Sulindac

Catalog Number: EVT-285548
CAS Number: 38194-50-2
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is classified as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its biological effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sulindac is primarily known for its anti-inflammatory properties, attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in prostaglandin synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

In scientific research, Sulindac has gained significant attention as a chemopreventive agent, particularly in colorectal cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated its potential to inhibit the growth and induce apoptosis in various cancer cell lines, including colon, breast, lung, and pancreatic cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing Sulindac Derivatives: Continued research is needed to develop Sulindac derivatives with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties. Optimizing these aspects could lead to more effective and safer chemopreventive and anti-cancer therapies. [, ]

  • Personalized Medicine Approaches: Investigating the influence of genetic polymorphisms on Sulindac metabolism and response could pave the way for personalized medicine approaches. This knowledge could help identify individuals who are most likely to benefit from Sulindac therapy and optimize treatment strategies accordingly. [, ]

  • Targeting Specific Cellular Pathways: Further research is warranted to elucidate the intricate mechanisms by which Sulindac modulates various cellular pathways involved in cancer development. Targeting these pathways more selectively could lead to more precise and effective therapies. [, , , , , , , , , , , , , , , ]

  • Expanding Clinical Applications: While Sulindac's potential in colorectal cancer prevention is well-established, further clinical trials are necessary to explore its efficacy in preventing other cancer types, particularly those where preclinical studies have shown promising results. [, , , , , , , , , , , ]

  • Understanding Resistance Mechanisms: Investigating the mechanisms underlying Sulindac resistance in some cancers is crucial for developing strategies to overcome resistance and improve treatment outcomes. Identifying biomarkers of resistance could also facilitate patient stratification and personalized therapies. [, , ]

Sulindac Sulfide

  • Compound Description: Sulindac sulfide is the active metabolite of sulindac and is a potent inhibitor of cyclooxygenase (COX) enzymes. [, , , ] It exhibits anti-inflammatory, antiproliferative, and pro-apoptotic effects, suggesting its potential for cancer chemoprevention and treatment. [, , ] It inhibits the growth of cultured colon cancer cells primarily by inducing apoptosis. []
  • Relevance: Sulindac sulfide is directly derived from sulindac through metabolic reduction. [] While sulindac itself is considered a prodrug, sulindac sulfide is the pharmacologically active form responsible for many of sulindac's therapeutic effects. [, ]

Sulindac Sulfone

  • Compound Description: Sulindac sulfone is an inactive metabolite of sulindac, lacking COX inhibitory activity. [, , ] Despite this, sulindac sulfone has shown chemopreventive activity against mammary carcinogenesis, suggesting a COX-independent mechanism. [] It also induces apoptosis in human colon cancer cells, partially through reactivation of β-catenin proteasome degradation. []
  • Relevance: Sulindac sulfone is formed from sulindac by irreversible oxidation. [] Although lacking the COX-inhibitory activity of sulindac sulfide, it displays anticancer effects, highlighting the complex pharmacology of sulindac and its metabolites. [, ]

Exisulind

  • Compound Description: Exisulind is a metabolite of sulindac and a potent inhibitor of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) enzymes. [] It exhibits anticancer activity and induces apoptosis in various cancer cell types. []
  • Relevance: Although not directly synthesized from sulindac, exisulind is a key metabolite produced in the metabolic pathway. [] Exisulind and sulindac share similar anticancer properties, but exisulind's distinct mechanism, focusing on cGMP PDE inhibition, differentiates it from sulindac sulfide. []

Sulindac Sulfide Amide (SSA)

  • Compound Description: Sulindac sulfide amide (SSA) is a novel amide derivative of sulindac designed to enhance cGMP PDE inhibitory activity while eliminating COX-inhibitory activity. [] SSA demonstrates greater potency in inhibiting breast cancer cell growth and inducing apoptosis compared to sulindac sulfide, without significant COX inhibition. []
  • Relevance: SSA is a synthetically modified derivative of sulindac sulfide, intended to improve safety and efficacy by reducing COX-related toxicity while enhancing the COX-independent anticancer effects. []

NS398

  • Compound Description: NS398 is a selective COX-2 inhibitor. [] Like sulindac sulfide, it leads to the activation of ERK and p38 MAPK in human colon cancer cells. []
  • Relevance: NS398's similar effects on MAPK activation in colon cancer cells, compared to sulindac sulfide, suggests shared downstream signaling pathways contributing to their anticancer activities, despite targeting different COX isoforms. []

PD98059

  • Compound Description: PD98059 is a selective inhibitor of MEK1/ERK activation. [] It suppresses COX-2 induction by sulindac sulfide and augments sulindac sulfide-induced apoptosis in human colon cancer cells. []
  • Relevance: PD98059's ability to enhance sulindac sulfide's pro-apoptotic effects, by inhibiting ERK signaling, highlights the complex interplay between these pathways and suggests a potential therapeutic strategy for enhancing sulindac's efficacy. []

SB203580

  • Compound Description: SB203580 is a selective inhibitor of p38 MAPK activation. [] It suppresses COX-2 induction by sulindac sulfide and potentiates sulindac sulfide-induced apoptosis in human colon cancer cells. []
  • Relevance: Similar to PD98059, SB203580's ability to augment apoptosis by sulindac sulfide, by inhibiting p38 MAPK, further emphasizes the intricate relationship between MAPK pathways and apoptosis in response to sulindac sulfide. []

Difluoromethylornithine (DFMO)

  • Compound Description: DFMO is an inhibitor of ornithine decarboxylase, an enzyme involved in polyamine synthesis, and has shown potential in preventing sporadic colorectal adenomas. [] When combined with sulindac, it induces changes in gene expression and modifies pathways, such as those related to ATM protein kinase and matrix metalloproteinases, suggesting a potential synergistic effect in cancer prevention. []
  • Relevance: Although structurally unrelated to sulindac, DFMO's potential synergistic effect with sulindac in modifying gene expression and cellular pathways relevant to cancer highlights the potential for combination therapies in enhancing the chemopreventive efficacy. []
Source and Classification

Sulindac is classified as a non-steroidal anti-inflammatory drug. Its Chemical Abstracts Service Registry Number is 38194-50-2, and its IUPAC systematic name is 5-fluoro-2-methyl-1-[(4-methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid. It is recognized for its dual mechanism of action as both an anti-inflammatory and an analgesic agent. Sulindac is also a prodrug, which means it is metabolized in the body to produce active metabolites that exert therapeutic effects .

Synthesis Analysis

The synthesis of sulindac involves several steps, with various methods reported in the literature. A notable method includes:

  1. Condensation: Fluorobenzyl chloride is reacted with methylmalonic acid diethyl ester in the presence of an organic base to form an intermediate compound.
  2. Hydrolysis: This intermediate undergoes hydrolysis to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.
  3. Decarboxylation: The hydrolyzed product is decarboxylated at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.
  4. Friedel-Crafts Acylation: The resulting acid undergoes Friedel-Crafts acylation using sulfoxide acyl chloride with a catalyst such as anhydrous aluminum chloride to yield a key intermediate.
  5. Final Steps: Subsequent reactions involving cyanoacetic acid lead to the formation of sulindac .

This method has been noted for its high yield and purity, making it advantageous compared to other synthetic routes that may involve precious metals or generate significant waste products .

Molecular Structure Analysis

The molecular structure of sulindac consists of an indene core with a carboxylic acid group and a fluorine atom at the 5-position, along with a methylsulfinyl group attached to the phenyl ring. The compound's molecular formula is C_20H_19F_N_2O_2S, and it has a relative molecular mass of approximately 356.44 g/mol. The structure can be represented as follows:

C20H19FN2O2S\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}_2\text{S}

Sulindac exhibits geometric isomerism due to the presence of a double bond in the indene structure, which can exist in cis and trans configurations .

Chemical Reactions Analysis

Sulindac participates in various chemical reactions primarily due to its functional groups:

  1. Reduction Reactions: Sulindac can be reduced to form its sulfide and sulfone metabolites, which are pharmacologically active.
  2. Hydrolysis: The ester forms of sulindac can undergo hydrolysis to yield the active carboxylic acid form.
  3. Condensation Reactions: Sulindac derivatives can be synthesized through condensation reactions with various aldehydes or ketones .

These reactions are significant for modifying sulindac's pharmacological properties or creating new derivatives with enhanced activity.

Mechanism of Action

The primary mechanism of action of sulindac involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the synthesis of prostaglandins—compounds that mediate inflammation and pain. By inhibiting these enzymes, sulindac reduces the production of pro-inflammatory mediators, thus alleviating pain and inflammation.

Additionally, sulindac's metabolites exhibit distinct pharmacological activities; for instance, the sulfide metabolite has been shown to have greater COX-2 selectivity compared to the parent compound . This selectivity may contribute to its therapeutic effects while minimizing gastrointestinal side effects typically associated with NSAIDs.

Physical and Chemical Properties Analysis

Sulindac possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: The melting point ranges from 120°C to 122°C depending on purity .
  • Stability: It is stable under normal conditions but sensitive to light and moisture.

These properties are essential for understanding its formulation in pharmaceutical preparations .

Applications

Sulindac has several scientific applications:

  1. Therapeutic Use: Primarily used for treating inflammatory conditions such as arthritis and acute pain.
  2. Cancer Prevention: Investigated for its potential role in preventing colorectal cancer due to its ability to inhibit polyp formation in patients with familial adenomatous polyposis.
  3. Research on Derivatives: Ongoing studies focus on synthesizing new derivatives of sulindac that may offer improved efficacy or reduced side effects compared to the parent compound .
  4. Antioxidant Properties: Recent studies suggest that some sulindac derivatives exhibit significant antioxidant activity, which may contribute to their therapeutic effects .
Pharmacological Mechanisms of Action

Cyclooxygenase (COX) Inhibition Dynamics

Sulindac is a prodrug metabolized hepatically to its pharmacologically active sulfide metabolite, which mediates its primary anti-inflammatory effects. This metabolite reversibly inhibits both cyclooxygenase isoforms (COX-1 and COX-2) by competitively binding to the arachidonic acid substrate channel. Structural analyses reveal that the sulfide metabolite interacts with conserved residues (e.g., Tyr385, Ser530) in the COX active site, sterically hindering substrate access [1] [5].

Dual COX-1/COX-2 Selectivity and Isoform-Specific Binding

Sulindac sulfide exhibits balanced inhibition of COX-1 and COX-2, with in vitro inhibition constants (K~i~) of approximately 3.6 µM for COX-1 and 4.2 µM for COX-2. This near-equipotent activity distinguishes it from NSAIDs with pronounced isoform selectivity (e.g., celecoxib). The binding dynamics were elucidated through crystallographic studies, showing that the sulfide metabolite’s indene-acetic acid moiety forms hydrogen bonds with Arg120, while its p-methylsulfinylbenzylidene group occupies a hydrophobic pocket near Val349 [1] [8]. The following table summarizes key binding parameters:

Table 1: COX Isoform Inhibition by Sulindac Sulfide

ParameterCOX-1COX-2
K~i~ (µM)3.64.2
Inhibition (%)92%88%
Key Binding ResiduesTyr385, Arg120Tyr385, Val349

Prostaglandin E2 (PGE2) Modulation in Inflammatory Pathways

By inhibiting COX enzymatic activity, sulindac sulfide suppresses the conversion of arachidonic acid to prostaglandin H~2~ (PGH~2~), the precursor for PGE~2~. This reduces PGE~2~ synthesis by >80% in macrophages and synovial fibroblasts at therapeutic concentrations (10–100 µM). Downstream consequences include:

  • Vasodilation/Edema Reduction: Diminished PGE~2~-mediated vasodilation and vascular permeability [5] [8].
  • Pain/Fever Modulation: Attenuated PGE~2~ sensitization of nociceptors and hypothalamic thermoregulatory responses [1].
  • Cytokine Cascade Suppression: Secondary downregulation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) via disrupted PGE~2~ feedback loops [5].Notably, enterohepatic recirculation of sulindac prolongs tissue exposure to the sulfide metabolite, enabling sustained PGE~2~ suppression despite the parent drug’s 7.8-hour plasma half-life [1].

Non-COX-Dependent Pathways

Beyond COX inhibition, sulindac and its metabolites modulate alternative targets implicated in carcinogenesis and inflammation. These mechanisms operate at concentrations relevant to chemoprevention (IC~50~: 40–100 µM) and are independent of prostaglandin suppression.

Retinoid X Receptor Alpha (RXRα) Antagonism and Apoptotic Induction

Sulindac sulfide binds RXRα’s ligand-binding domain (LBD) with an IC~50~ of 80 µM, acting as a transactivation antagonist. This binding destabilizes the N-terminally truncated RXRα (tRXRα), a proteolytic variant overexpressed in tumors. tRXRα physiologically complexes with the p85α subunit of PI3K, constitutively activating AKT survival signaling. Sulindac disrupts tRXRα/p85α interaction by inducing conformational changes in tRXRα, leading to:

  • AKT inactivation (≥60% reduction in phospho-AKT levels) [3] [7].
  • Caspase-3/7 activation and Bax oligomerization on mitochondria [3].
  • Synergistic apoptosis with TNF-α by shifting signaling toward caspase-8 activation [3] [10].

Table 2: Pro-Apoptotic Effects of Sulindac via RXRα Modulation

Cell LineApoptosis Induction (%)AKT Inhibition (%)Key Mechanism
HCT116 (colon)75%70%tRXRα/p85α dissociation
A549 (lung)68%62%Caspase-8 activation
F9 (RXRα−/−)<10%0%RXRα-dependent targeting

Derivatives like K-8008 and K-8012 exhibit enhanced RXRα binding (IC~50~: 9–13 µM) and suppress tumor growth in xenograft models by specifically targeting tRXRα’s tetramerization interface, as confirmed by X-ray crystallography [7] [10].

Wnt/β-Catenin Signaling Modulation in Tumorigenesis

Sulindac sulfide inhibits phosphodiesterase 5 (PDE5), elevating cyclic guanosine monophosphate (cGMP) and activating protein kinase G (PKG). PKG phosphorylates β-catenin at Ser^33^/Ser^37^, promoting its proteasomal degradation. Concurrently, sulindac metabolites disrupt Dishevelled (Dvl) protein function, preventing β-catenin stabilization:

  • PDE5 Inhibition: IC~50~ of 35 µM in breast cancer cells, increasing cGMP 4-fold [2] [9].
  • β-Catenin Downregulation: >50% reduction in nuclear β-catenin in familial adenomatous polyposis (FAP) models [4] [6].
  • Transcriptional Suppression: Inhibition of T-cell factor (TCF)/β-catenin complexes, reducing cyclin D1 and c-Myc expression [4] [9].

In chronic temporal lobe epilepsy models, sulindac reduced β-catenin by 37% and increased glycogen synthase kinase-3β (GSK-3β) by 28%, normalizing Wnt pathway dysregulation [4]. Novel derivatives like sulindac sulfide amide (SSA) enhance PDE5 inhibition (IC~50~: 5.1 µM) and suppress mammary tumorigenesis in rats by 62% without COX inhibition [9].

Table 3: Wnt/β-Catenin Pathway Modulation by Sulindac Derivatives

CompoundPDE5 IC~50~ (µM)β-Catenin Reduction (%)Tumor Incidence Reduction
Sulindac sulfide35.052%Not tested
SSA5.178%62% (rat mammary tumors)

Properties

CAS Number

38194-50-2

Product Name

Sulindac

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Solubility

2.51e-02 g/L

Synonyms

Aclin
Apo Sulin
Apo-Sulin
Arthrobid
Arthrocine
Chibret
Clinoril
Copal
Kenalin
Klinoril
MK 231
MK-231
MK231
Novo Sundac
Novo-Sundac
Nu Sulindac
Nu-Sulindac
Sulindac
Sulindal

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.